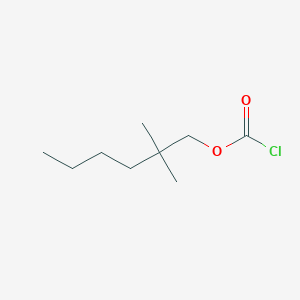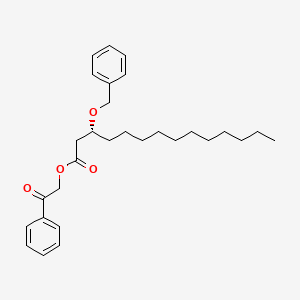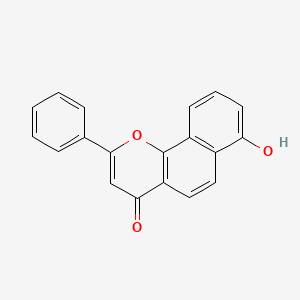
7-Hydroxy-alpha-naphthoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
7-Hydroxy-alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the formation of a chromone structure, which is a key feature of flavones. The synthetic route typically includes the following steps:
Condensation Reaction: 2-naphthol reacts with cinnamaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
7-Hydroxy-alpha-naphthoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
科学的研究の応用
7-Hydroxy-alpha-naphthoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavones in various chemical reactions.
作用機序
The primary mechanism of action of 7-Hydroxy-alpha-naphthoflavone involves the inhibition of enzymes such as aromatase and cytochrome P450 enzymes . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can affect various biological pathways, including hormone synthesis and drug metabolism .
類似化合物との比較
7-Hydroxy-alpha-naphthoflavone is similar to other flavone derivatives, such as:
3’-Hydroxy-alpha-naphthoflavone: Exhibits similar inhibitory effects on enzymes but with different binding affinities.
Beta-naphthoflavone: Another flavone derivative with similar enzyme inhibitory properties.
Genkwanin and Apigenin: These compounds also inhibit cytochrome P450 enzymes but have different chemical structures and inhibitory mechanisms.
特性
CAS番号 |
85482-64-0 |
|---|---|
分子式 |
C19H12O3 |
分子量 |
288.3 g/mol |
IUPAC名 |
7-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
InChIキー |
BHMBKXHFEHCPMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
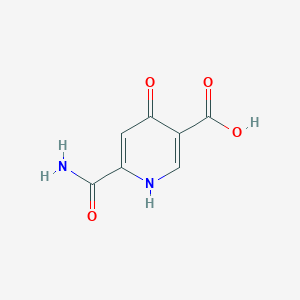
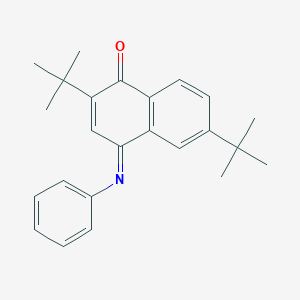
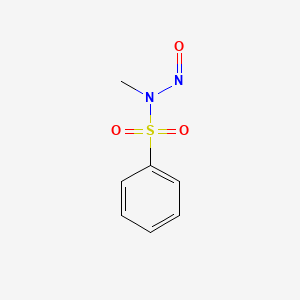
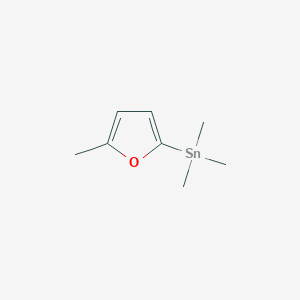
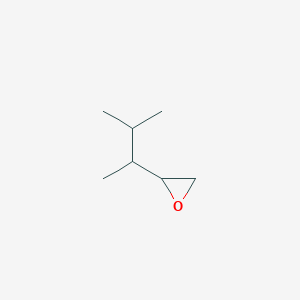
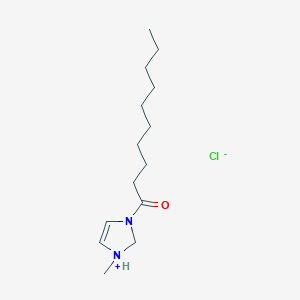
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
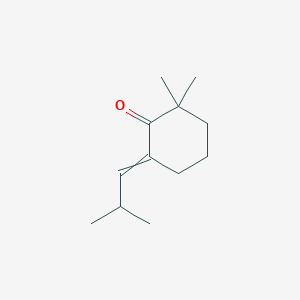
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
